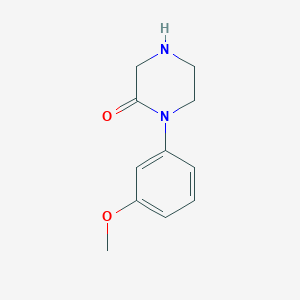

1-(3-Methoxyphenyl)piperazin-2-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGEVVWJYROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572412 | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-80-2 | |

| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Piperazinone Derivatives

De Novo Synthesis Routes for the Piperazin-2-one (B30754) Ring System

The formation of the piperazin-2-one core is a critical step, often achieved through cyclization reactions of carefully chosen precursors. These methods are designed to be efficient and allow for the introduction of various substituents.

Cyclization Reactions for Piperazinone Core Formation

A variety of cyclization strategies have been developed for the synthesis of the piperazin-2-one ring. researchgate.net These reactions typically involve the formation of two new bonds to create the heterocyclic system. One common approach is the reaction of α-halo carbonyl compounds with diamines, leading to the formation of the piperazinone ring through sequential N-alkylation and intramolecular cyclization. rsc.org Another powerful method is the Dieckmann cyclization, where a diester is treated with a base to induce an intramolecular condensation, forming a β-keto ester which can then be converted to the desired piperazin-2-one. acs.org

Multicomponent reactions (MCRs) also offer an efficient pathway to piperazinone derivatives. acs.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR), for instance, can bring together an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an intermediate that can be cyclized to the piperazin-2-one core. organic-chemistry.org This approach is highly valued for its ability to generate molecular diversity in a single step. acs.org Furthermore, catalytic methods, such as palladium-catalyzed cyclizations, have emerged as powerful tools for constructing the piperazinone ring with high regio- and stereocontrol. organic-chemistry.org

Utilization of Precursors in Ring Construction

The choice of precursors is paramount in the synthesis of the piperazin-2-one ring. Amino acids and their derivatives are common starting materials, providing a chiral pool for the synthesis of enantiomerically pure piperazinones. researchgate.net 1,2-Diamines are also fundamental building blocks, reacting with various electrophiles to form the heterocyclic ring. researchgate.net For instance, the reaction of a 1,2-diamine with an α,β-unsaturated ester can lead to a Michael addition followed by cyclization to yield a piperazin-2-one.

More complex precursors, such as those generated in situ during multicomponent reactions, allow for rapid and convergent syntheses. acs.orgorganic-chemistry.org The versatility of these precursors enables the introduction of a wide range of substituents on the piperazinone ring, which is crucial for the development of new derivatives with specific properties.

Strategies for Incorporating the 3-Methoxyphenyl (B12655295) Moiety

The introduction of the 3-methoxyphenyl group onto the piperazin-2-one scaffold is a key step in the synthesis of the target compound. This can be achieved through various N-arylation methods or by using precursors that already contain the desired aromatic moiety.

N-Arylation Methods (e.g., Buchwald-Hartwig Amination Variants)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is widely used to arylate amines, including the piperazin-2-one nitrogen. nih.govresearchgate.net The reaction typically involves an aryl halide (such as 3-bromoanisole (B1666278) or 3-chloroanisole) and the piperazin-2-one in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgchemicalbook.com The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and substrate scope. wikipedia.org Several generations of phosphine ligands have been developed to improve the efficiency and generality of the Buchwald-Hartwig amination. wikipedia.org

| Parameter | Description | Examples/Significance |

|---|---|---|

| Palladium Catalyst | The metal center that facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd₂(dba)₃. The choice of precursor can affect catalyst activation. |

| Phosphine Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | Josiphos-type ligands, Buchwald's biarylphosphines. Ligand choice is crucial for reaction efficiency and scope. wikipedia.org |

| Aryl Halide | The source of the aryl group to be coupled. | 3-Bromoanisole, 3-chloroanisole. Reactivity order is typically I > Br > Cl. |

| Base | Activates the amine and facilitates the catalytic cycle. | NaOt-Bu, K₂CO₃. The strength of the base can impact the reaction outcome. libretexts.org |

| Solvent | The medium in which the reaction is conducted. | Toluene, Dioxane, THF. Solvent choice can influence reaction rate and solubility. libretexts.org |

Introduction of Methoxy-substituted Aromatic Precursors

An alternative strategy involves using a precursor that already contains the 3-methoxyphenyl group. For example, 1-(3-methoxyphenyl)piperazine (B98948) can be synthesized and then further elaborated to form the piperazin-2-one ring. chemicalbook.com The synthesis of 1-(3-methoxyphenyl)piperazine can be achieved by reacting 3-methoxyaniline with bis(2-chloroethyl)amine (B1207034). chemicalbook.com This pre-functionalized piperazine (B1678402) can then undergo oxidation or other transformations to introduce the carbonyl group at the 2-position, completing the synthesis of 1-(3-methoxyphenyl)piperazin-2-one. This approach can be advantageous as it avoids the potentially harsh conditions of some N-arylation reactions.

Design and Synthesis of Derivatives and Analogues of this compound

The piperazin-2-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile platform for the design of new bioactive compounds. thieme-connect.com By modifying the substituents on the piperazin-2-one ring and the 3-methoxyphenyl group, a wide variety of derivatives and analogues can be synthesized. These modifications are often guided by structure-activity relationship (SAR) studies to optimize the desired biological activity. ontosight.ai

For example, further substitution on the phenyl ring can be explored to modulate the electronic and steric properties of the molecule. Additionally, the nitrogen atom at the 4-position of the piperazine ring can be functionalized with various alkyl or acyl groups to create a library of new compounds. researchgate.netresearchgate.net The synthesis of these derivatives often employs the same fundamental reactions described above, such as N-alkylation, acylation, and cross-coupling reactions. rsc.orgresearchgate.net The development of efficient and modular synthetic routes is crucial for the rapid generation of these analogues for biological screening. thieme-connect.com

| Transformation | Reagents and Conditions | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Introduce alkyl groups at the N4 position of the piperazine ring. researchgate.net |

| N-Acylation | Acid chloride or anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduce acyl groups at the N4 position, creating amides. researchgate.net |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Introduce substituted alkyl groups at the N4 position. |

| Suzuki Coupling | Aryl boronic acid, palladium catalyst, base | Introduce new aryl or heteroaryl groups on the phenyl ring. |

Functionalization at Various Positions of the Piperazinone Ring

The piperazinone scaffold offers multiple positions for substitution, allowing for the creation of diverse chemical entities. Common strategies for functionalization include alkylation and acylation at the nitrogen atoms and modification at the carbon positions of the ring. tandfonline.comresearchgate.net

One prevalent approach involves the intramolecular cyclization of appropriately substituted diamine precursors. tandfonline.com For instance, N-alkylation of a 1,2-propanediamine derivative can be followed by heating to induce cyclization and form the piperazinone ring. tandfonline.com The use of protecting groups, such as Boc (tert-butyloxycarbonyl), allows for selective functionalization. For example, a Boc-protected ethylenediamine (B42938) can be used in a Petasis three-component coupling reaction, followed by acid-catalyzed cyclization to yield a functionalized piperazinone. tandfonline.com

Reductive amination is another powerful tool for introducing substituents. This method can be used to sequentially add groups and induce intramolecular cyclization, leading to N-substituted piperazinone products. tandfonline.com The synthesis of piperazines with substituents at various ring positions is a key area of research, with many methods focusing on achieving this goal. researchgate.net

Recent advancements include cascade, metal-promoted transformations that allow for the formation of multiple bonds in a single pot, providing a rapid route to piperazinones with two points of diversity. thieme-connect.com These methods often tolerate a range of functional groups, including those with acidic protons like hydroxyl and indole-NH groups. thieme-connect.com

Introduction of Diverse Chemical Moieties (e.g., Coumarins, Sulfonyl Groups, Carbothioamides)

The piperazinone core can be hybridized with other pharmacologically active moieties to enhance or modify its biological profile.

Coumarins: Coumarin-piperazine hybrids have been synthesized and evaluated for various biological activities. mdpi.comnih.govresearchgate.net The synthesis often involves reacting a 4-chloro coumarin (B35378) with piperazine to form a piperazinyl-coumarin intermediate. mdpi.com This intermediate can then be further modified, for example, by condensation with cyanoacetic acid and subsequent reaction with indole (B1671886) aldehydes to produce piperazine-hybridized coumarin indolylcyanoenones. mdpi.com The piperazine linker plays a crucial role in modulating the conformation and spatial arrangement of the molecule. mdpi.com

Sulfonyl Groups: Sulfonamide-piperazine hybrids are another class of derivatives with documented biological potential. nih.gov The synthesis can involve the reaction of a piperazine derivative with a sulfonyl chloride, such as phenylmethane sulfonyl chloride, to form the corresponding sulfonamide. researchgate.net Molecular hybridization strategies are employed to combine the piperazine and sulfonyl pharmacophores into a single molecule. researchgate.net

Carbothioamides: Piperazine-carbothioamide derivatives have also been synthesized and investigated. ontosight.ai These compounds can be prepared through the condensation of a substituted piperazine with a carbothioamide precursor. ontosight.ai For example, reacting methyl 2-substituted hydrazine (B178648) carbodithioate with piperazine, followed by reaction with benzyl (B1604629) chloride, can yield 1-[2-substituted hydrazine carbothioamido]-4-benzyl piperazines. researchgate.net Another approach involves the reaction of chalcone (B49325) derivatives with thiosemicarbazide (B42300) in the presence of an acid catalyst. nih.govacs.org

Bioisosteric Replacement Strategies in Piperazinone Derivatization

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the pharmacokinetic and toxicological properties of a lead compound while maintaining its biological activity. mdpi.comspirochem.com This involves substituting a part of the molecule with a group that has similar physical or chemical properties.

In the context of piperazinone derivatives, bioisosteric replacement can be used to explore new chemical space and improve drug-like properties. spirochem.comsid.ir For instance, the imidazole (B134444) ring in a known farnesyltransferase inhibitor was replaced with a piperazin-2-one scaffold to generate novel derivatives. sid.ir This approach allows for the modification of size, shape, electronic distribution, and other physicochemical properties, which can lead to improved potency, selectivity, and metabolic stability. mdpi.com

Computational methods are increasingly used to guide bioisosteric replacement strategies, helping to identify viable replacements that maintain the desired biological interactions. mdpi.com For example, replacing a piperazine group with a dipyrrolidine moiety was explored based on computational modeling. mdpi.com

Mechanistic Studies of Reaction Pathways Involving Piperazinones

Understanding the mechanisms of reactions involving piperazinones is crucial for optimizing synthetic routes and predicting product formation.

Investigation of Reaction Intermediates (e.g., Zwitterionic Tetrahedral Intermediates)

The formation and breakdown of piperazinones and related aminolysis reactions often proceed through tetrahedral intermediates. nih.govnih.gov In some cases, these can be zwitterionic in nature. nih.gov For example, the reaction of an amine with an aldehyde can form a zwitterionic tetrahedral addition product, which can be the preferred form in polar solvents and in the crystalline state. nih.gov

In the context of piperazinone synthesis, cascade reactions may proceed through intermediates like π-allyl palladium species, which are then attacked by an intramolecular amine to form the final cyclized product. thieme-connect.com The study of these intermediates helps in rationalizing the observed regioselectivity and stereoselectivity of the reactions. thieme-connect.com

Kinetic Analyses of Piperazinone Formation and Related Aminolysis Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of piperazinone formation and related reactions. The absorption of carbon dioxide into aqueous solutions of piperazine, a process relevant to carbon capture technologies, has been studied extensively to determine reaction kinetics. researchgate.netcore.ac.ukutexas.edu These studies often involve developing mathematical models based on theories like Higbie's penetration theory to estimate rate constants from experimental data. researchgate.net

Advanced Characterization Techniques in Synthetic Chemistry Research

The characterization of newly synthesized piperazinone derivatives is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of piperazinone derivatives. sid.irnih.gov These techniques provide information about the chemical environment of protons and carbons, allowing for the confirmation of the desired molecular framework and the position of substituents. sid.irnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. sid.irtandfonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as carbonyl (C=O) and amine (N-H) groups, which are characteristic of the piperazinone ring. sid.ir

X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to determine the three-dimensional structure of the molecule in the solid state, providing definitive proof of its stereochemistry and conformation. researchgate.net

The following table summarizes some of the synthesized piperazinone derivatives and the characterization techniques used.

| Compound Class | Synthetic Method | Characterization Techniques |

| Piperazin-2-one derivatives | Cascade, metal-promoted transformation | ¹H NMR, ¹³C NMR, HRMS, IR thieme-connect.comsid.ir |

| Coumarin-piperazine hybrids | Condensation reactions | ¹H NMR, ¹³C NMR, MS mdpi.com |

| Sulfonamide-piperazine hybrids | Reaction with sulfonyl chlorides | X-ray Crystallography researchgate.net |

| Piperazine-carbothioamides | Reaction with thiosemicarbazide | Elemental analysis, IR, ¹H NMR, MS researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperazinone ring. The aromatic region would likely display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring. The aliphatic region would show signals for the three methylene (B1212753) (CH₂) groups and the single amine (NH) proton of the piperazinone core. The chemical shifts are influenced by the electronic effects of the adjacent amide and amine functionalities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. Key signals would include the carbonyl carbon of the amide, carbons of the aromatic ring (with the methoxy-substituted and nitrogen-substituted carbons being particularly indicative), the methoxy (B1213986) carbon, and the three aliphatic carbons of the piperazinone ring.

The following table presents expected chemical shift (δ) values based on analyses of analogous compounds. mdpi.comresearchgate.net

Click to view Expected NMR Data Table

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~165-170 |

| Ar-C-O | - | ~160 |

| Ar-C-N | - | ~150 |

| Ar-C | ~6.5 - 7.3 | ~105 - 130 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| N-CH₂-C=O | ~3.4 | ~50 |

| Ar-N-CH₂ | ~3.3 | ~48 |

| HN-CH₂ | ~3.1 | ~45 |

| N-H | Variable (broad singlet) | - |

Mass Spectrometry (e.g., HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

For this compound (C₁₁H₁₄N₂O₂), the exact molecular weight is 206.1055 g/mol . Using Electrospray Ionization (ESI), the compound is expected to be readily detected in positive ion mode as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 207.1133.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural confirmation. Common fragmentation pathways for aryl piperazine derivatives often involve cleavage within the piperazine ring. researchgate.net

Click to view Expected Mass Spectrometry Data Table

| Ion | Formula | Type | Calculated m/z | Description |

| [M+H]⁺ | [C₁₁H₁₅N₂O₂]⁺ | Molecular Ion | 207.1133 | Protonated parent molecule. |

| [M+Na]⁺ | [C₁₁H₁₄N₂O₂Na]⁺ | Adduct Ion | 229.0953 | Sodium adduct of the parent molecule. |

| Fragment 1 | [C₇H₈NO]⁺ | Fragment Ion | 122.0606 | Corresponds to the methoxyphenyl fragment after cleavage. |

| Fragment 2 | [C₄H₇N₂O]⁺ | Fragment Ion | 99.0558 | Corresponds to the protonated piperazin-2-one ring fragment. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peak would be the strong absorption from the amide carbonyl (C=O) stretch. Other significant bands would include the N-H stretch of the secondary amine, C-H stretches from both the aromatic and aliphatic portions of the molecule, C-N stretching vibrations, and the characteristic C-O stretches of the aryl ether. mdpi.comresearchgate.net

Click to view Expected FT-IR Absorption Data Table

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1050 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, a suitable single crystal of the compound is required.

While a crystal structure for this compound is not available, studies on related piperazine and piperidinone derivatives show that six-membered heterocyclic rings typically adopt a non-planar conformation to minimize torsional and steric strain. iucr.org It is expected that the piperazin-2-one ring would adopt a chair or a twisted-boat conformation. X-ray analysis would precisely determine this conformation, as well as the orientation of the 3-methoxyphenyl substituent relative to the piperazinone ring.

Click to view Expected X-ray Crystallography Parameters Table

| Parameter | Expected Finding |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | Centrosymmetric (e.g., P2₁/c) if crystallizing as a racemate |

| Piperazinone Ring Conformation | Chair, Half-Chair, or Twisted-Boat |

| Key Bond Lengths (Å) | C=O (~1.23 Å), Amide C-N (~1.34 Å), Amine C-N (~1.46 Å) |

| Key Bond Angles (°) | C-N-C angles within the ring (~110-115°), C-C=O (~120°) |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Gas Chromatography-Flame Ionization Detector)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds.

A Gas Chromatography-Flame Ionization Detector (GC-FID) method could be developed to determine the purity of this compound. The compound would be dissolved in a suitable solvent and injected into the GC system. Separation would be achieved on a capillary column, likely one with a mid-to-high polarity stationary phase to effectively interact with the polar amide and amine functionalities. tsijournals.com The retention time of the compound's peak would be a characteristic identifier under specific conditions, and the area of the peak would be directly proportional to its concentration, allowing for quantitative purity analysis (e.g., >95%). tsijournals.comchemicalbook.com

Click to view Representative GC-FID Method Parameters Table

| Parameter | Typical Value / Condition |

| Column | (50%-Phenyl)-methylpolysiloxane (e.g., DB-17), 30 m x 0.32 mm, 0.5 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector Temperature | 260 - 300 °C |

| Oven Program | Initial temp 150°C, ramp at 10-25°C/min to a final temp of 280°C |

| Result | A single sharp peak indicating high purity, with its area used for quantification. |

Applications in Advanced Chemical Synthesis and Drug Discovery Research

Utilization as Key Intermediates in Complex Molecule Synthesis

The synthesis of complex organic molecules often relies on the use of versatile and reactive intermediates. 1-(3-Methoxyphenyl)piperazin-2-one serves as such a precursor in a variety of chemical transformations. For instance, it can be prepared through the reaction of N-BOC piperazine (B1678402) hydrochloride with 3-methoxybromobenzene, followed by the removal of the BOC protecting group. chemicalbook.com This straightforward synthesis makes it an accessible starting material for more intricate molecular designs. chemicalbook.com

Its piperazine core allows for further functionalization. For example, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized by reacting 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com This highlights the adaptability of the piperazine scaffold for creating a library of compounds with diverse functionalities. The methoxyphenyl group also offers a site for chemical modification, further expanding the synthetic possibilities.

| Starting Material(s) | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-BOC piperazine hydrochloride, 3-methoxybromobenzene | Trifluoroacetic acid | 1-(3-Methoxyphenyl)piperazine (B98948) | chemicalbook.com |

| 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride | Diethyleneglycol monomethyl ether, 150 °C | 1-(2-Methoxyphenyl)piperazine hydrochloride | chemicalbook.com |

Role as Privileged Scaffolds in Rational Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug design. The piperazine ring is considered a privileged scaffold due to its favorable physicochemical properties, including its basicity, solubility, and conformational flexibility. nih.gov These characteristics enhance the pharmacokinetic profile of drug candidates, improving their bioavailability. nih.gov

The this compound structure, in particular, has been incorporated into various compounds targeting a range of receptors. For example, derivatives of (2-methoxyphenyl)piperazine have been developed as potent ligands for the 5-HT1A serotonin (B10506) receptor, which is implicated in mood and anxiety disorders. acs.orgnih.govnih.govacs.org The methoxy (B1213986) group on the phenyl ring plays a crucial role in the binding affinity and selectivity of these compounds. acs.orgnih.gov Furthermore, piperazine derivatives have been investigated for their potential as antipsychotic agents by targeting dopamine (B1211576) and serotonin receptors. nih.govsunyempire.edu The ability of the piperazine scaffold to interact with multiple receptor types underscores its privileged nature in drug discovery. nih.govsunyempire.edu

Methodologies for Lead Optimization and Identification of Novel Chemotypes

Once a lead compound with promising biological activity is identified, the next step is to optimize its properties to enhance efficacy and reduce potential side effects. The this compound scaffold provides a versatile platform for such lead optimization studies.

Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications of the lead compound's structure are made to understand their impact on biological activity. For instance, in the development of novel antipsychotics, researchers have synthesized series of benzisothiazolylpiperazine derivatives and evaluated their affinities for various receptors to identify compounds with an optimal pharmacological profile. sunyempire.edu Similarly, the optimization of bivalent bromodomain and extraterminal (BET) inhibitors involved modifying a triazolopyridazine-based scaffold, leading to the discovery of a potent and selective clinical candidate. nih.gov

The exploration of different substituents on the piperazine and phenyl rings of the this compound core can lead to the identification of novel chemotypes with improved therapeutic potential. This can involve introducing various functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov For example, the synthesis of hybrid molecules combining the piperazine moiety with other pharmacologically active fragments, such as 4-nitroimidazole-1,2,3-triazoles, has yielded compounds with potent anticancer activity. nih.gov

| Scaffold/Core Structure | Target | Optimization Strategy | Outcome | Reference |

|---|---|---|---|---|

| Benzisothiazolylpiperazine | Dopamine and Serotonin Receptors | Synthesis of a series of derivatives with varying substituents. | Identification of a potential atypical antipsychotic candidate with high receptor affinity and favorable in vivo activity. | sunyempire.edu |

| Bivalent Triazolopyridazine | BRD4 | Optimization of potency and physical properties. | Discovery of AZD5153, a development candidate with high in vitro and in vivo potency. | nih.gov |

| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Cancer Cells | Hybridization of pharmacophores. | Development of compounds with potent activity against MCF-7 cancer cell line. | nih.gov |

Future Directions and Emerging Research Avenues in Piperazinone Chemistry

The field of piperazinone chemistry continues to evolve, with researchers exploring new synthetic methodologies and applications. One emerging area is the development of novel catalytic systems to facilitate the synthesis of piperazinone derivatives with greater efficiency and selectivity. For example, palladium-catalyzed reactions are being explored for the construction of complex molecular architectures containing the piperazinone core. acs.org

Furthermore, the application of piperazinone-based scaffolds is expanding beyond traditional therapeutic areas. Researchers are investigating their potential as radioprotective agents and in the development of new materials with unique properties. nih.gov The continued exploration of the chemical space around the this compound scaffold is likely to uncover new biological activities and lead to the development of next-generation therapeutics and functional materials. Future studies will likely focus on detailed mechanistic investigations, the evaluation of efficacy in advanced preclinical models, and the exploration of combination therapies. nih.gov

Q & A

Q. What are common synthetic routes for 1-(3-Methoxyphenyl)piperazin-2-one, and how can enantiomeric purity be ensured?

The enantioselective synthesis of piperazin-2-ones often employs catalytic decarboxylative allylic alkylation (DAA) using palladium catalysts with chiral ligands, such as (R)-BINAP or PHOX derivatives, to achieve α-tertiary stereocenters . Protecting groups like PMB (para-methoxybenzyl) are critical to prevent undesired side reactions during alkylation or reduction steps. For example, PMB cleavage via oxidative methods (e.g., DDQ) followed by reductive amination can yield enantiomerically pure piperazines or piperazin-2-ones . Characterization of intermediates via H/C NMR and HRMS ensures structural fidelity .

Q. What analytical techniques are recommended for characterizing piperazin-2-one derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR resolve substituent positions and stereochemistry, as demonstrated in the analysis of cis/trans isomers of trifluorobenzyl-substituted derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, with deviations < 2 ppm from theoretical values .

- X-ray Crystallography : Resolves absolute configurations, as seen in the structural determination of MDM2-bound Nutlin-3a, which contains a piperazin-2-one core .

Intermediate Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of piperazin-2-one derivatives?

SAR analysis involves systematic variation of substituents at key positions (e.g., R1, R2, R3) and screening against biological targets. For instance, a piperazin-2-one library was screened for adenovirus inhibition, identifying 15D8 as a potent derivative with a 2,3,5-trifluorobenzyl group enhancing activity . Computational docking (e.g., AutoDock Vina) and 3D-QSAR models further guide substitutions by correlating steric/electronic properties with inhibitory effects .

Q. What methodological approaches are used to develop analytical assays for piperazin-2-one derivatives in drug formulations?

Quality by Design (QbD) principles optimize reverse-phase HPLC (RP-HPLC) methods. For example, Box-Behnken design evaluates factors like pH, column temperature, and mobile phase composition to separate enantiomers or degradation products. This approach was validated for evogliptin tartrate, a piperazin-2-one-based antidiabetic drug .

Advanced Research Questions

Q. What strategies address enantioselectivity challenges in synthesizing α-tertiary piperazin-2-ones?

Catalytic asymmetric allylic alkylation (AAA) using chiral palladium catalysts achieves >90% enantiomeric excess (ee) for α-tertiary centers. Key factors include ligand choice (e.g., Trost-type ligands) and solvent polarity to stabilize transition states . Dynamic kinetic resolution (DKR) can further enhance selectivity by coupling asymmetric catalysis with racemization .

Q. How can molecular dynamics (MD) simulations and 3D-QSAR models guide the design of piperazin-2-one-based inhibitors?

MD simulations (e.g., GROMACS) assess binding stability of inhibitors in target pockets, such as mIDH1. 3D-QSAR models (e.g., CoMFA/CoMSIA) map electrostatic/hydrophobic fields to predict activity. For example, pyridin-2-one scaffolds with piperazin-2-one substituents showed improved docking scores and ADME profiles in silico .

Q. How can contradictions in biological activity data among piperazin-2-one analogs be resolved?

Discrepancies often arise from stereochemical variations or assay conditions. Strategies include:

- Secondary Assays : Validate primary hits using orthogonal methods (e.g., plaque reduction for antiviral activity) .

- Enantiomer Separation : Chiral HPLC or enzymatic resolution to isolate active stereoisomers .

- Statistical Analysis : Multivariate regression identifies confounding variables (e.g., solvent effects in cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。